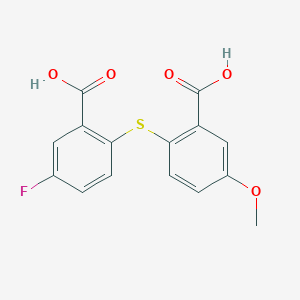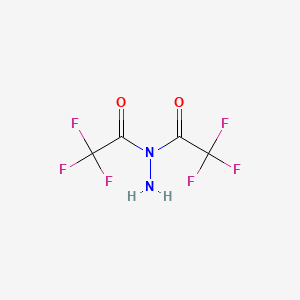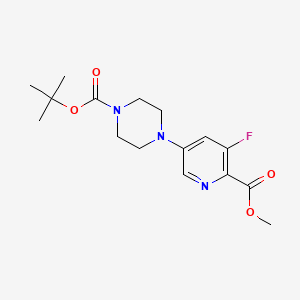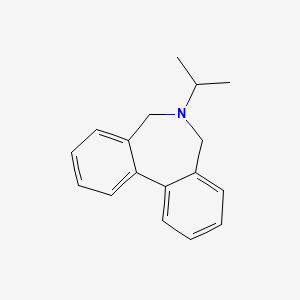
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- is a heterocyclic compound that belongs to the class of dibenzazepines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features a dibenzazepine core with an isopropyl group at the 6-position, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- typically involves the cyclization of appropriate precursors. One common method is the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate using hydrogen over Raney nickel, followed by reduction with lithium aluminium hydride . This method yields the desired dibenzazepine compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the dibenzazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles, such as amines or thiols, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dibenzazepines, hydrogenated derivatives, and oxidized compounds. These products can have different chemical and biological properties, making them useful in various applications.
Wissenschaftliche Forschungsanwendungen
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and chiral catalysts.
Industry: It is used in the development of materials with specific chemical and physical properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines . The compound may also interact with receptors and ion channels, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Dibenz(c,e)azepine, 6,7-dihydro-6-(2-propenyl)-: This compound has a similar structure but with a propenyl group instead of an isopropyl group.
5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo(c,e)azepine: This compound features four methyl groups on the dibenzazepine core.
Uniqueness
The uniqueness of 5H-Dibenz(c,e)azepine, 6,7-dihydro-6-isopropyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropyl group at the 6-position enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63918-75-2 |
|---|---|
Molekularformel |
C17H19N |
Molekulargewicht |
237.34 g/mol |
IUPAC-Name |
6-propan-2-yl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C17H19N/c1-13(2)18-11-14-7-3-5-9-16(14)17-10-6-4-8-15(17)12-18/h3-10,13H,11-12H2,1-2H3 |
InChI-Schlüssel |
KSOVYSBKYHLXBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





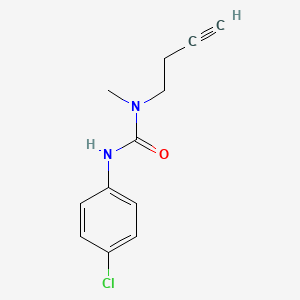

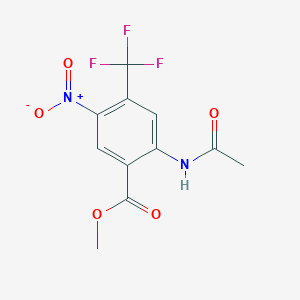
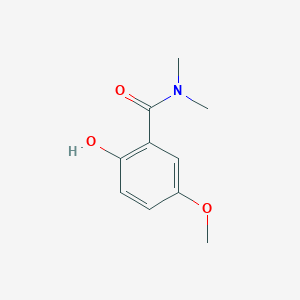

![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)
